

# DNAJB1-PRKACA Fusion Protein: An In-depth Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-DS89002333 |           |
| Cat. No.:            | B12407290      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The discovery of the recurrent DNAJB1-PRKACA gene fusion, a pathognomonic alteration in fibrolamellar hepatocellular carcinoma (FL-HCC), has marked a pivotal moment in understanding and targeting this rare and aggressive liver cancer. This technical guide provides a comprehensive overview of the DNAJB1-PRKACA fusion protein, its oncogenic mechanisms, and its emergence as a prime therapeutic target. We delve into the quantitative data supporting its role as a driver oncogene, detail key experimental protocols for its study, and visualize the intricate signaling pathways it commandeers. This document is intended to serve as a core resource for researchers and drug development professionals dedicated to advancing therapies for FL-HCC and other malignancies driven by this unique fusion protein.

## The DNAJB1-PRKACA Fusion: A Defining Feature of Fibrolamellar Carcinoma

Fibrolamellar carcinoma is a rare liver cancer that primarily affects adolescents and young adults without underlying liver disease.[1][2] A seminal discovery identified a heterozygous ~400-kb deletion on chromosome 19 in nearly all FL-HCC tumors, resulting in an in-frame fusion of exon 1 of DNAJB1 (DnaJ Heat Shock Protein Family Member B1) with exons 2-10 of PRKACA (Protein Kinase CAMP-Activated Catalytic Subunit Alpha).[3] This fusion event creates a chimeric protein where the J-domain of DNAJB1 is fused to the catalytic core of



PRKACA, the catalytic subunit of Protein Kinase A (PKA).[3] The fusion protein is often referred to as DNAJ-PKAc.

The consistent presence of this fusion in FL-HCC, a cancer with a typically low mutational burden, strongly implicates it as the primary oncogenic driver. This has positioned the DNAJB1-PRKACA fusion protein as a highly specific and attractive target for therapeutic intervention.

## Quantitative Insights into DNAJB1-PRKACA Function

The oncogenic activity of the DNAJB1-PRKACA fusion is underpinned by its altered biochemical properties and expression levels. The fusion leads to constitutive activation of the PKA catalytic subunit.

| Parameter                    | Finding Significance                                            |                                                                     | Reference(s) |  |
|------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------------|--------------|--|
| Fusion Transcript Expression | Detected in 100% of FL-HCC patients studied.                    | Confirms its role as a defining biomarker.                          | [4]          |  |
| PRKACA Transcript<br>Levels  | Increased 3 to 8-fold in tumor tissue compared to normal liver. | Suggests the fusion leads to overexpression of the kinase domain.   | [5]          |  |
| PKA Kinase Activity          | The chimeric protein retains full PKA kinase activity.          | Constitutive kinase activity drives downstream oncogenic signaling. | [5]          |  |
| Basal PKA Activity           | 10-fold higher ratio of free to total PKA activity in tumors.   | Indicates elevated,<br>cAMP-independent<br>kinase activity.         | [6]          |  |

# The DNAJB1-PRKACA Signaling Cascade: A Pathway to Oncogenesis



The DNAJB1-PRKACA fusion protein exerts its oncogenic effects by hijacking and dysregulating downstream signaling pathways. A key mechanism involves the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs).[2][7] This inactivation leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2 (CREB-Regulated Transcription Coactivator 2).[2][7] Activated CRTC2 then translocates to the nucleus, where it complexes with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300 to drive the expression of genes involved in cell growth, proliferation, and metabolism.[2]



Click to download full resolution via product page



Figure 1: DNAJB1-PRKACA Signaling Pathway.

## **Therapeutic Strategies Targeting DNAJB1-PRKACA**

The unique and central role of the DNAJB1-PRKACA fusion in FL-HCC has spurred the development of targeted therapeutic strategies, including small molecule inhibitors and immunotherapy approaches.

#### **Small Molecule Inhibitors**

Given that the kinase activity of PRKACA is essential for the oncogenic function of the fusion protein, direct inhibition of this activity is a logical therapeutic approach.[8] Preclinical studies have shown that novel PRKACA inhibitors can effectively suppress fusion protein-dependent cell growth in vitro and in vivo.[8] For example, the compound DS89002333 demonstrated potent PRKACA inhibitory activity and anti-tumor effects in an FL-HCC patient-derived xenograft model.[8] However, a significant challenge for PKA inhibitors is the potential for ontarget toxicity due to the essential roles of wild-type PKA in normal physiology.[2]

### **Peptide Vaccines**

The fusion junction of the DNAJB1-PRKACA protein creates a unique neoantigen that can be targeted by the immune system. This has led to the development of peptide vaccines designed to elicit a T-cell response against cancer cells expressing the fusion protein.

Clinical Trial Data for DNAJB1-PRKACA Peptide Vaccines



| Trial Identifier | Vaccine/Treat<br>ment                                                   | Phase | Key Findings                                                                                                                                                                      | Reference(s) |
|------------------|-------------------------------------------------------------------------|-------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| NCT04248569      | FLC-Vac (24-<br>amino acid<br>peptide) +<br>Nivolumab and<br>Ipilimumab | I     | In 12 evaluable patients: 75% (9/12) generated a T-cell response to the vaccine. 25% (3/12) had a partial response (significant tumor reduction). 75% (9/12) had disease control. | [1][9][10]   |
| NCT05937295      | Fusion-VAC-<br>XS15 (22-mer<br>peptide) +<br>Atezolizumab               | I     | Ongoing; designed to evaluate immunogenicity, safety, and preliminary efficacy in 20 patients.                                                                                    | [11][12][13] |

These early clinical trial results are promising, demonstrating that a vaccine-induced immune response against the DNAJB1-PRKACA fusion is achievable and can lead to clinical benefit in some patients with advanced FL-HCC.

## **Key Experimental Protocols for DNAJB1-PRKACA Research**

Reproducible and robust experimental methods are crucial for advancing our understanding of DNAJB1-PRKACA and for the development of effective therapies. Below are detailed protocols for key experimental techniques used in FL-HCC research.



## Generation of the DNAJB1-PRKACA Fusion using CRISPR/Cas9

This protocol describes the generation of the Dnajb1-Prkaca fusion in mice, a critical tool for in vivo studies.



Click to download full resolution via product page

Figure 2: CRISPR/Cas9 Workflow for Fusion Generation.

#### Protocol:

 Guide RNA (gRNA) Design: Design gRNAs to target intron 1 of the murine Dnajb1 gene and intron 1 of the murine Prkaca gene.[5] The goal is to induce double-strand breaks in these regions to facilitate the ~400 kb deletion and subsequent fusion.



- Vector Construction: Clone the designed gRNAs into a suitable CRISPR/Cas9 expression vector, such as pX330, which co-expresses Cas9 nuclease and the gRNA.[5]
- In Vivo Delivery: Deliver the CRISPR/Cas9 vectors to the livers of adult mice. A common and effective method is hydrodynamic tail vein injection.[14]
- Tumor Monitoring: Monitor the mice for signs of tumor development over an extended period (e.g., up to 14 months).[15]
- Analysis of Liver Tissue:
  - Genomic DNA Analysis: Perform PCR on genomic DNA extracted from liver tissue to confirm the presence of the Dnajb1-Prkaca fusion gene.[14]
  - Histological Analysis: Conduct histological and immunohistochemical analysis of liver tumors to compare their morphology to human FL-HCC.[14]
  - RNA Sequencing: Perform RNA sequencing to confirm the expression of the fusion transcript and to analyze the transcriptomic changes induced by the fusion.[14]

### Western Blotting for DNAJB1-PRKACA Detection

This protocol outlines the detection of the chimeric DNAJB1-PRKACA protein in cell or tissue lysates.

#### Protocol:

- Sample Preparation:
  - Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE:
  - Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.



- Load 20-30 μg of protein per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by molecular weight. The wild-type PRKACA protein is approximately 41 kDa, and the DNAJB1-PRKACA fusion protein is approximately 46 kDa.[16]
- Protein Transfer:
  - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[17]
- · Primary Antibody Incubation:
  - Incubate the membrane with a primary antibody specific to the C-terminus of PRKACA overnight at 4°C with gentle agitation.[5][17] This antibody will detect both wild-type PRKACA and the DNAJB1-PRKACA fusion protein.
- Secondary Antibody Incubation:
  - Wash the membrane three times with TBST.
  - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
- Detection:
  - Wash the membrane three times with TBST.
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

## Immunoprecipitation of DNAJB1-PRKACA



This protocol is for the enrichment of the DNAJB1-PRKACA protein from complex lysates, often for subsequent analysis by mass spectrometry or Western blotting.

#### Protocol:

- Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing lysis buffer to preserve protein interactions.
- Pre-clearing (Optional): Incubate the lysate with protein A/G-agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.[18] Centrifuge and collect the supernatant.
- Antibody Incubation: Add a primary antibody specific to DNAJB1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[5]
- Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[19]
- Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[19]
- Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer for 5 minutes.
- Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

### **Mass Spectrometry-based Phosphoproteomics**

This protocol provides a general workflow for identifying the substrates of the DNAJB1-PRKACA kinase.





Click to download full resolution via product page

Figure 3: Phosphoproteomics Workflow.

#### Protocol:

- Sample Preparation:
  - Lyse cells expressing either wild-type PRKACA or the DNAJB1-PRKACA fusion in a denaturing buffer.
  - Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
- Phosphopeptide Enrichment:
  - Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[20]
- LC-MS/MS Analysis:
  - Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g.,
     Orbitrap Fusion Tribrid) coupled with a nano-liquid chromatography system.[21]



- A typical LC gradient might be a 60-minute linear gradient of 2-30% acetonitrile in 0.1% formic acid.[21]
- Data Analysis:
  - Use specialized software (e.g., PEAKS Studio, MaxQuant) to identify phosphopeptides, localize phosphorylation sites, and quantify changes in phosphorylation between samples.
     [20][21]

### **Future Directions and Conclusion**

The identification of the DNAJB1-PRKACA fusion has revolutionized the field of FL-HCC research and opened new avenues for targeted therapies. While significant progress has been made, several key areas warrant further investigation:

- Overcoming Therapeutic Resistance: Understanding the mechanisms of resistance to PKA inhibitors and peptide vaccines will be crucial for developing more durable and effective treatments.
- Combination Therapies: Exploring the synergistic effects of combining DNAJB1-PRKACAtargeted therapies with other agents, such as immune checkpoint inhibitors or inhibitors of downstream signaling components like p300, holds great promise.[2]
- Expanding to Other Cancers: Investigating the prevalence and role of DNAJB1-PRKACA and other PRKACA fusions in other cancer types may broaden the applicability of these targeted therapies.
- Refining Delivery Systems: For nucleic acid-based therapies targeting the fusion transcript, optimizing delivery to tumor cells while minimizing off-target effects is an important area of research.[6]

In conclusion, the DNAJB1-PRKACA fusion protein is a well-validated and highly specific drug target for fibrolamellar carcinoma. The continued elucidation of its downstream signaling pathways and the development of innovative therapeutic strategies offer hope for improved outcomes for patients with this devastating disease. This technical guide provides a foundational resource to support these ongoing research and development efforts.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. fibrofoundation.org [fibrofoundation.org]
- 3. DNAJB1-PRKACA fusion neoantigens elicit rare endogenous T cell responses that potentiate cell therapy for fibrolamellar carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. A preclinical "magic bullet" against fibrolamellar hepatocellular carcinoma? PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. FusionVAC22\_01: a phase I clinical trial evaluating a DNAJB1-PRKACA fusion transcript-based peptide vaccine combined with immune checkpoint inhibition for fibrolamellar hepatocellular carcinoma and other tumor entities carrying the oncogenic driver fusion PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNAJB1-PRKACA fusion drives fibrolamellar liver cancer through impaired SIK signaling and CRTC2/p300-mediated transcriptional reprogramming [cancer.fr]



- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 19. Immunoprecipitation Procedure [sigmaaldrich.com]
- 20. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrated Phosphoproteomics for Identifying Substrates of Human Protein Kinase A (PRKACA) and Its Oncogenic Mutant DNAJB1 - PRKACA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DNAJB1-PRKACA Fusion Protein: An In-depth Technical Guide for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407290#dnajb1-prkaca-fusion-protein-as-a-drug-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com